4-bromo-N-ethyl-N-(2-methylphenyl)benzamide
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Overview
Description
4-bromo-N-ethyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C16H16BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position, an ethyl group, and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-ethyl-N-(2-methylphenyl)benzamide typically involves the following steps:
Bromination: The starting material, N-ethyl-N-(2-methylphenyl)benzamide, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amidation: The brominated intermediate is then reacted with ethylamine under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-ethyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran (THF).
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
4-bromo-N-ethyl-N-(2-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-ethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethyl and 2-methylphenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding pocket.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-methyl-N-(2-methylphenyl)benzamide
- 4-bromo-N-ethyl-N-(3-methylphenyl)benzamide
- 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide
Uniqueness
4-bromo-N-ethyl-N-(2-methylphenyl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the bromine atom at the 4-position and the ethyl and 2-methylphenyl groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N-ethyl-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-3-18(15-7-5-4-6-12(15)2)16(19)13-8-10-14(17)11-9-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIIYUKCCPJNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968235 |
Source
|
Record name | 4-Bromo-N-ethyl-N-(2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-24-3 |
Source
|
Record name | 4-Bromo-N-ethyl-N-(2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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